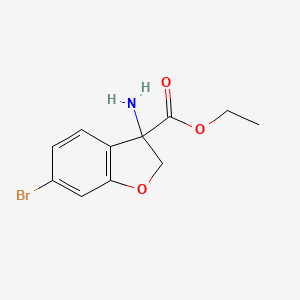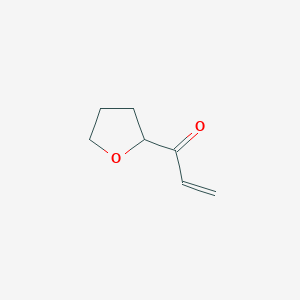
4-(4-Fluorophenyl)pentan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-Fluorophenyl)pentan-2-one is an organic compound with the molecular formula C11H13FO and a molecular weight of 180.22 g/mol It is a derivative of pentanone, where the phenyl ring is substituted with a fluorine atom at the para position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Fluorophenyl)pentan-2-one typically involves the Friedel-Crafts acylation reaction. This process includes the reaction of 4-fluorobenzene with pentanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the acyl chloride .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the product. Additionally, purification steps like distillation or recrystallization are used to obtain the compound in high purity .
Análisis De Reacciones Químicas
Types of Reactions
4-(4-Fluorophenyl)pentan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Sodium methoxide (NaOCH3) in methanol for nucleophilic aromatic substitution.
Major Products Formed
Oxidation: Formation of 4-(4-fluorophenyl)pentanoic acid.
Reduction: Formation of 4-(4-fluorophenyl)pentan-2-ol.
Substitution: Formation of 4-(4-methoxyphenyl)pentan-2-one.
Aplicaciones Científicas De Investigación
4-(4-Fluorophenyl)pentan-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-(4-Fluorophenyl)pentan-2-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit enzymes involved in metabolic pathways or bind to receptors that regulate cell signaling .
Comparación Con Compuestos Similares
Similar Compounds
4-(4-Chlorophenyl)pentan-2-one: Similar structure but with a chlorine atom instead of fluorine.
4-(4-Methylphenyl)pentan-2-one: Similar structure but with a methyl group instead of fluorine.
4-(4-Bromophenyl)pentan-2-one: Similar structure but with a bromine atom instead of fluorine.
Uniqueness
4-(4-Fluorophenyl)pentan-2-one is unique due to the presence of the fluorine atom, which imparts distinct chemical and physical properties. Fluorine atoms can influence the compound’s reactivity, stability, and biological activity, making it a valuable compound for various applications .
Propiedades
Fórmula molecular |
C11H13FO |
|---|---|
Peso molecular |
180.22 g/mol |
Nombre IUPAC |
4-(4-fluorophenyl)pentan-2-one |
InChI |
InChI=1S/C11H13FO/c1-8(7-9(2)13)10-3-5-11(12)6-4-10/h3-6,8H,7H2,1-2H3 |
Clave InChI |
MTSHJEYVEWYMMO-UHFFFAOYSA-N |
SMILES canónico |
CC(CC(=O)C)C1=CC=C(C=C1)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















![4-{[(tert-butoxy)carbonyl]amino}-4H,5H,6H-cyclopenta[b]thiophene-2-carboxylic acid](/img/structure/B15324519.png)
